molecular formula C5H6BrF3O2 B1527143 2-Bromo-5,5,5-trifluoropentanoic acid CAS No. 1346521-32-1

2-Bromo-5,5,5-trifluoropentanoic acid

Cat. No. B1527143
M. Wt: 235 g/mol
InChI Key: FOMPMQCWNXZEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,5,5-trifluoropentanoic acid is a chemical compound with the molecular formula C5H6BrF3O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5,5,5-trifluoropentanoic acid consists of a five-carbon chain with a carboxylic acid group at one end, a bromine atom attached to the second carbon, and three fluorine atoms attached to the fifth carbon .

Scientific Research Applications

Synthesis Methodologies

  • The continuous flow synthesis methodology has been developed for trifluorobenzoic acids, highlighting the efficiency of microreactor systems in producing these compounds, which are valuable intermediates in pharmaceutical and material science applications (Deng et al., 2015).
  • Electrochemical carboxylation methods have facilitated the synthesis of trifluoropropanoic acids, demonstrating an effective approach to incorporating carbon dioxide into organic molecules, with applications extending to the creation of non-steroidal anti-inflammatory drugs (Yamauchi, Hara, & Senboku, 2010).

Spectroscopic and Optical Studies

  • Spectroscopic and density functional theory (DFT) studies on trifluoromethyl pyridines have provided insights into their structural and electronic properties, contributing to a better understanding of their reactivity and potential applications in material science (Vural & Kara, 2017).

Biochemical Applications

  • The utilization of bromo and trifluoromethyl groups in the study of DNA and protein structures showcases the importance of these moieties in biochemical research, providing tools for elucidating biological mechanisms and potential therapeutic targets (Gross & Rabinowitz, 1969).

Material Science and Catalysis

  • Trifluoromethyl tags have been evaluated for their chemical shift sensitivity in NMR studies, offering a method to improve resolution in the analysis of protein structures, which is crucial for drug design and material science applications (Ye et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 5,5,5-Trifluoropentanoic acid, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

2-bromo-5,5,5-trifluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O2/c6-3(4(10)11)1-2-5(7,8)9/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMPMQCWNXZEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,5,5-trifluoropentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 2
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 4
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 6
2-Bromo-5,5,5-trifluoropentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.